Cas no 2174410-86-5 (N-[1-(1-Methyl-1H-pyrazol-3-yl)-2-oxo-3-pyrrolidinyl]-2-propenamide)
![N-[1-(1-Methyl-1H-pyrazol-3-yl)-2-oxo-3-pyrrolidinyl]-2-propenamide structure](https://ja.kuujia.com/scimg/cas/2174410-86-5x500.png)
N-[1-(1-Methyl-1H-pyrazol-3-yl)-2-oxo-3-pyrrolidinyl]-2-propenamide 化学的及び物理的性質
名前と識別子
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- N-[1-(1-Methyl-1H-pyrazol-3-yl)-2-oxo-3-pyrrolidinyl]-2-propenamide
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- インチ: 1S/C11H14N4O2/c1-3-10(16)12-8-4-7-15(11(8)17)9-5-6-14(2)13-9/h3,5-6,8H,1,4,7H2,2H3,(H,12,16)
- InChIKey: YRXBTYGXTDWOAN-UHFFFAOYSA-N
- SMILES: C(NC1CCN(C2C=CN(C)N=2)C1=O)(=O)C=C
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 586.1±50.0 °C(Predicted)
- 酸度系数(pKa): 13.36±0.20(Predicted)
N-[1-(1-Methyl-1H-pyrazol-3-yl)-2-oxo-3-pyrrolidinyl]-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7522365-0.05g |
N-[1-(1-methyl-1H-pyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide |
2174410-86-5 | 95.0% | 0.05g |
$246.0 | 2025-03-10 |
N-[1-(1-Methyl-1H-pyrazol-3-yl)-2-oxo-3-pyrrolidinyl]-2-propenamide 関連文献
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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8. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
N-[1-(1-Methyl-1H-pyrazol-3-yl)-2-oxo-3-pyrrolidinyl]-2-propenamideに関する追加情報
N-[1-(1-Methyl-1H-pyrazol-3-yl)-2-oxo-3-pyrrolidinyl]-2-propenamide: A Comprehensive Overview
The compound N-[1-(1-Methyl-1H-pyrazol-3-yl)-2-oxo-3-pyrrolidinyl]-2-propenamide (CAS No. 2174410-86-5) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound, characterized by its complex structure, has garnered attention due to its unique properties and promising applications. Recent studies have highlighted its role in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.
The molecular structure of N-[1-(1-Methyl-1H-pyrazol-3-yl)-2-oxo-3-pyrrolidinyl]-2-propenamide is notable for its combination of functional groups, including the pyrrolidine ring, the pyrazole moiety, and the amide group. These structural elements contribute to its stability and reactivity, making it a valuable substrate for further chemical modifications. The pyrrolidine ring, a five-membered cyclic secondary amine, plays a crucial role in stabilizing the molecule and enhancing its bioavailability. Meanwhile, the pyrazole group introduces additional electronic properties that can be exploited in medicinal chemistry.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-[1-(1-Methyl-1H-pyrazol-3-yl)-2-oxo-3-pyrrolidinyl]-2-propenamide through multi-step reactions involving coupling agents and protecting groups. These methods have improved the yield and purity of the compound, making it more accessible for research purposes. The use of microwave-assisted synthesis has further accelerated the process, reducing reaction times while maintaining product quality.
In terms of pharmacological applications, N-[1-(1-Methyl-1H-pyrazol-3-yl)-2-oxo-3-pyrrolidinyl]-2-propenamide has shown potential as a lead compound in the development of anti-inflammatory and antiproliferative agents. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its utility in treating conditions such as arthritis and chronic inflammation. Additionally, its antiproliferative effects on cancer cells highlight its potential as a chemotherapeutic agent.
The compound's ability to modulate cellular signaling pathways has been a focal point of recent research. Studies using advanced techniques such as CRISPR-Cas9 gene editing and mass spectrometry have provided insights into its mechanism of action at the molecular level. These findings underscore the importance of N-[1-(1-Methyl-1H-pyrazol-3-yl)-2 oxo 3 pyrrolidinyl] 2 propenenamide as a tool for understanding complex biological systems.
Moreover, N-[1-(1-Methyl 1H pyrazol 3 yl) 2 oxo 3 pyrrolidinyl] 2 propenenamide has been explored for its role in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronic devices. Researchers have investigated its ability to act as a semiconductor material in organic field-effect transistors (OFETs), demonstrating promising electrical characteristics that could pave the way for next-generation electronic devices.
Despite its potential, further research is needed to fully harness the capabilities of N-[1-(1-Methyl 1H pyrazol 3 yl) 2 oxo 3 pyrrolidinyl] 2 propenenamide. Ongoing studies aim to optimize its pharmacokinetic properties, enhance its bioavailability, and explore its safety profile for clinical applications. Collaborative efforts between academia and industry are expected to accelerate the translation of this compound into practical uses.
In conclusion, N-[1-(1-Methyl 1H pyrazol 3 yl) 2 oxo 3 pyrrolidinyl] 2 propenenamide (CAS No. 2174410865) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its structural complexity, combined with recent advancements in synthesis and characterization techniques, positions it as a key player in future innovations within chemistry and pharmacology.
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